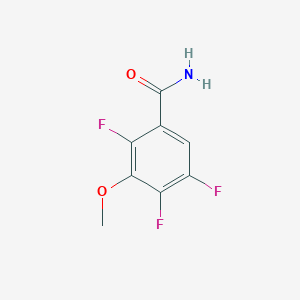

2,4,5-Trifluoro-3-methoxybenzamide

CAS No.: 112811-64-0

Cat. No.: VC3908523

Molecular Formula: C8H6F3NO2

Molecular Weight: 205.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 112811-64-0 |

|---|---|

| Molecular Formula | C8H6F3NO2 |

| Molecular Weight | 205.13 g/mol |

| IUPAC Name | 2,4,5-trifluoro-3-methoxybenzamide |

| Standard InChI | InChI=1S/C8H6F3NO2/c1-14-7-5(10)3(8(12)13)2-4(9)6(7)11/h2H,1H3,(H2,12,13) |

| Standard InChI Key | VRGBBPYUJDPXBB-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=CC(=C1F)F)C(=O)N)F |

| Canonical SMILES | COC1=C(C(=CC(=C1F)F)C(=O)N)F |

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

2,4,5-Trifluoro-3-methoxybenzamide consists of a benzamide core substituted with fluorine atoms at the 2-, 4-, and 5-positions and a methoxy group at the 3-position (Figure 1). The IUPAC name is derived systematically, reflecting these substituents . The presence of fluorine atoms introduces electronegativity and steric effects, influencing reactivity and intermolecular interactions .

Table 1: Key Structural and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 341.28 g/mol | |

| IUPAC Name | N-(2,5-dimethoxyphenyl)-2,4,5-trifluoro-3-methoxybenzamide | |

| InChIKey | XSEUYVZDQHAXDR-UHFFFAOYSA-N |

Synthesis and Manufacturing

Patent-Based Synthesis Routes

A 2022 patent (CN114736133B) outlines a novel method for synthesizing 2,4,5-trifluoro-3-methoxybenzoic acid, a precursor to the benzamide . The process involves:

-

Reaction of N-methyltetrafluorophthalimide with aqueous methanol under alkaline conditions (cesium carbonate, NaOH) at 85–95°C and >0.2 MPa pressure to form an intermediate salt.

-

Decarboxylation of the intermediate via acid-catalyzed heating (90–100°C), yielding 2,4,5-trifluoro-3-methoxybenzoic acid.

-

Amidation of the acid with an appropriate amine (e.g., 2,5-dimethoxyaniline) using coupling agents like EDCI or HATU .

This route avoids traditional halogenation steps, improving yield and scalability compared to earlier methods .

Industrial-Scale Considerations

Key challenges in large-scale production include:

-

Purification: Fluorinated compounds often require specialized chromatography or recrystallization due to their low polarity .

-

Safety: High-pressure reactions necessitate robust reactor designs to handle exothermic decarboxylation .

Physicochemical Properties and Stability

Thermal Behavior

The methyl ester analog (136897-64-8) melts at 105–112°C , suggesting that the benzamide derivative has a similar thermal profile. Fluorine substitution typically elevates melting points due to increased crystallinity .

Solubility and Partitioning

The logP value (a measure of lipophilicity) is estimated to be ~2.5–3.0, driven by the trifluoromethyl group’s hydrophobicity . This property enhances membrane permeability, a desirable trait in drug candidates .

Table 2: Comparative Data for Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume